molecular formula C8H10FN3O2S B2598365 N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride CAS No. 2411319-16-7

N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride

Cat. No.: B2598365
CAS No.: 2411319-16-7
M. Wt: 231.25
InChI Key: VLKMTCRJBUNAJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis. This reaction yields N-Methyl-N-(prop-2-yn-1-yl)aniline as an intermediate, which subsequently undergoes further transformations to form the target compound .


Molecular Structure Analysis

The molecular structure of N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride consists of a sulfamoyl fluoride group attached to a pyrazole ring via a propargyl linker. The presence of the methyl group enhances its reactivity and solubility in both water and organic solvents .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Notably, it serves as a processable monomer, allowing the synthesis of polymers with terminal alkynes or azides. Additionally, its easy oxidation potential makes it a valuable precursor for other compound syntheses .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 20-25°C .
  • Solubility : It exhibits high solubility in both water and organic solvents .
  • Appearance : A powder form .
  • Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin, and eye irritation. Precautionary measures should be taken during handling .

Properties

IUPAC Name

N-methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]sulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O2S/c1-3-4-12-7-8(5-10-12)6-11(2)15(9,13)14/h1,5,7H,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKMTCRJBUNAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1)CC#C)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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